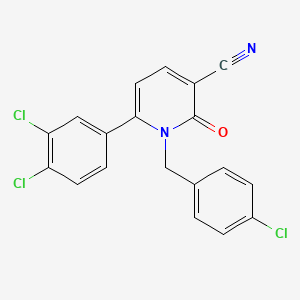

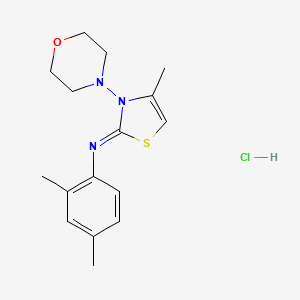

![molecular formula C22H19FN4O3 B2496176 2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-phenethylacetamide CAS No. 1115372-09-2](/img/structure/B2496176.png)

2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-phenethylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-phenethylacetamide” is a complex organic molecule. It contains a pyrrolopyrimidine core, which is a fused ring system involving a pyrimidine ring and a pyrrole ring . This type of structure is found in many biologically active compounds .

Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-phenethylacetamide”, also known as “2-[7-(2-fluorophenyl)-2,4-dioxo-1,5-dihydropyrrolo[3,2-d]pyrimidin-3-yl]-N-(2-phenylethyl)acetamide”.

Anticancer Research

This compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Its structure allows it to interact with and inhibit the activity of enzymes like kinases, which are crucial for the growth and survival of cancer cells .

Antiviral Applications

The compound’s unique structure makes it a candidate for antiviral research. It can potentially inhibit viral replication by targeting viral enzymes or interfering with viral RNA synthesis. This makes it a promising candidate for developing treatments against various viral infections .

Antibacterial Studies

Research has indicated that derivatives of pyrrolo[3,2-d]pyrimidine, the core structure of this compound, exhibit antibacterial properties. This compound could be explored for its efficacy against bacterial pathogens, potentially leading to new antibacterial drugs .

Anti-inflammatory Agents

The compound’s ability to modulate inflammatory pathways suggests its use in developing anti-inflammatory drugs. It can inhibit the production of pro-inflammatory cytokines, making it useful in treating inflammatory diseases such as arthritis .

Drug Delivery Systems

The compound’s chemical properties make it suitable for use in drug delivery systems. It can be modified to improve the delivery and efficacy of other therapeutic agents, enhancing their bioavailability and targeting specific tissues or cells.

These applications highlight the versatility and potential of this compound in various fields of scientific research. Each application opens new avenues for developing innovative treatments and therapies.

Exploration of 4-aminopyrrolo [2,3-d]pyrimidine as antitubercular agents CuI-catalyzed synthesis of multisubstituted pyrido [1,2-a]pyrimidin-4-ones Pyrrolo[3,2-D]Pyrimidines, a New Class of Purine Nucleoside ChemicalBook : Exploration of 4-aminopyrrolo [2,3-d]pyrimidine as antitubercular agents : CuI-catalyzed synthesis of multisubstituted pyrido [1,2-a]pyrimidin-4-ones : Pyrrolo[3,2-D]Pyrimidines, a New Class of Purine Nucleoside : ChemicalBook

Wirkmechanismus

Target of Action

Similar compounds, such as 4-aminopyrrolo[2,3-d]pyrimidine derivatives, have been explored as antitubercular agents . These compounds have shown in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis .

Mode of Action

It’s worth noting that the structure–activity relationships of a library of thirty 7h-pyrrolo[2,3-d]pyrimidine derivatives have been studied, providing insights into the contributions of different aromatic, aryl, and alkyl substitutions at the c-4 position of the 7-deazapurine ring .

Biochemical Pathways

Similar compounds have shown to affect the growth of mycobacterium tuberculosis , suggesting that they may interfere with the biochemical pathways essential for the bacteria’s survival and proliferation.

Pharmacokinetics

It’s noted that all the potent compounds from the 7h-pyrrolo[2,3-d]pyrimidine series have a clogp value less than 4 and a molecular weight less than 400 . These properties suggest that these compounds are likely to maintain drug-likeness during lead optimization, which could impact their bioavailability.

Result of Action

Similar compounds have shown in vitro activity against the gfp reporter strain of mycobacterium tuberculosis, with mic90 values ranging from 0488 to 625 µM . This suggests that these compounds can inhibit the growth of Mycobacterium tuberculosis at these concentrations.

Eigenschaften

IUPAC Name |

2-[7-(2-fluorophenyl)-2,4-dioxo-1,5-dihydropyrrolo[3,2-d]pyrimidin-3-yl]-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN4O3/c23-17-9-5-4-8-15(17)16-12-25-20-19(16)26-22(30)27(21(20)29)13-18(28)24-11-10-14-6-2-1-3-7-14/h1-9,12,25H,10-11,13H2,(H,24,28)(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHSQTMZDMGTJQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4F)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-phenethylacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}nicotinamide](/img/structure/B2496096.png)

![N-(3,5-dimethylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2496099.png)

![7-chloro-N-(4-methoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2496103.png)

![2-[6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid](/img/structure/B2496113.png)

![N-(4-fluorobenzyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2496115.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethoxybenzamide](/img/structure/B2496116.png)